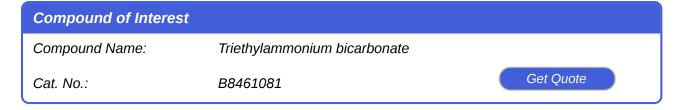


Application Notes and Protocols: Triethylammonium Bicarbonate Buffer for Trypsin Digestion in Proteomics

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Triethylammonium Bicarbonate (TEAB) Buffer

Triethylammonium bicarbonate (TEAB) is a volatile buffer commonly employed in proteomics for the enzymatic digestion of proteins prior to mass spectrometry (MS) analysis. Its volatility is a key advantage, as it can be easily removed by lyophilization, leaving the peptide sample free of non-volatile salts that can interfere with MS analysis.[1][2] TEAB solutions typically have a pH around 8.5, which is optimal for the activity of trypsin, the most commonly used protease in proteomics.[1][3][4] This buffer is compatible with various downstream applications, including liquid chromatography-mass spectrometry (LC-MS) and tandem mass tag (TMT) isobaric labeling.[1][3][5]

While TEAB is a popular choice, it's important to consider its potential to induce chemical modifications. Some studies have shown that TEAB can lead to a higher incidence of artificial deamidation of asparagine and glutamine residues compared to other buffers like HEPES.[4][6] [7][8] However, its excellent compatibility with MS and labeling chemistries often makes it a preferred reagent.





Comparative Analysis of Common Trypsin Digestion Buffers

The choice of buffer can significantly impact the efficiency of trypsin digestion and the quality of the resulting peptide mixture. Below is a summary of the properties of commonly used buffers.

Buffer	Common Concentration	Optimal pH for Trypsin	Volatility	Key Consideration s
Triethylammoniu m Bicarbonate (TEAB)	50-100 mM	~8.5	High	Excellent for MS compatibility and TMT labeling. May increase artificial deamidation.[4]
Ammonium Bicarbonate (ABC)	50-100 mM	~8.0	High	A widely used, cost-effective, and MS-compatible buffer.[1]
Tris-HCl	50-100 mM	~8.5	Low	Can interfere with some downstream applications like amine-reactive labeling.[4]
HEPES	100 mM	~8.5	Low	Shown to cause the least amount of artificial deamidation.[4]



Quantitative Comparison of Buffer Effects on Peptide Modifications

Artificial modifications introduced during sample preparation can complicate data analysis. The following table summarizes findings on the impact of different buffers on deamidation and pyroglutamate formation.

Buffer	Relative Asparagine Deamidation (Compared to HEPES)	N-terminal Glutamine to Pyroglutamate Conversion
HEPES	1x (Lowest)[4]	~8%[4]
Triethylammonium Bicarbonate (TEAB)	2.5x[4]	~17%[4]
Ammonium Bicarbonate (ABC)	-	~17%[4]

Experimental Protocols

Protocol 1: In-Solution Trypsin Digestion using TEAB Buffer

This protocol is suitable for purified proteins or simple protein mixtures in solution.

Materials:

- Protein sample
- 1 M Triethylammonium bicarbonate (TEAB) stock solution, pH 8.5
- 1 M Dithiothreitol (DTT) in ultrapure water
- 500 mM Iodoacetamide (IAA) in ultrapure water (prepare fresh and protect from light)
- Mass Spectrometry Grade Trypsin (e.g., Promega, Thermo Scientific)
- Formic acid (FA)



- Acetonitrile (ACN)
- Ultrapure water

Procedure:

- Protein Solubilization and Quantification:
 - Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange into 50 mM TEAB.
 - Determine the protein concentration using a compatible protein assay (e.g., BCA assay, but be aware of buffer compatibility).[4]
- Reduction:
 - To the protein solution, add 1 M DTT to a final concentration of 10-20 mM.
 - Incubate at 60°C for 1 hour.[9]
- · Alkylation:
 - Cool the sample to room temperature.
 - Add freshly prepared 500 mM IAA to a final concentration of 40-50 mM.[9]
 - Incubate in the dark at room temperature for 30-45 minutes.[9][10]
- Quenching (Optional):
 - To quench the excess IAA, add 1 M DTT to a final concentration of 20 mM and incubate for 15 minutes.
- Digestion:
 - Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g., urea to <1 M).[9][11]
 - Add trypsin at a 1:20 to 1:100 (w/w) enzyme-to-protein ratio.[4][9]



- Incubate at 37°C for 12-18 hours (overnight).[4]
- · Quenching the Digestion:
 - Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the trypsin activity. The pH should be < 3.
- · Desalting:
 - Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
 - Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.
- Sample Preparation for MS:
 - Dry the desalted peptides completely using a vacuum centrifuge.
 - Reconstitute the peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).



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Caption: Workflow for in-solution protein digestion using TEAB buffer.

Protocol 2: In-Gel Trypsin Digestion

This protocol is designed for proteins separated by SDS-PAGE. While many protocols use ammonium bicarbonate, TEAB (50-100 mM, pH 8.5) can be substituted for the digestion step.

Materials:



- Coomassie or silver-stained gel band containing the protein of interest
- Destaining solution (e.g., 50 mM Ammonium Bicarbonate in 50% ACN)
- Acetonitrile (ACN)
- 100 mM TEAB, pH 8.5
- 10 mM Dithiothreitol (DTT) in 100 mM TEAB
- 55 mM Iodoacetamide (IAA) in 100 mM TEAB (prepare fresh and protect from light)
- Mass Spectrometry Grade Trypsin
- Peptide extraction solution (e.g., 50% ACN, 5% formic acid)
- Ultrapure water

Procedure:

- Excision and Destaining:
 - Excise the protein band of interest from the gel with a clean scalpel.
 - Cut the gel band into small pieces (~1x1 mm).
 - Destain the gel pieces. For Coomassie staining, wash with a solution of 50 mM ammonium bicarbonate in 50% ACN until the blue color is removed.[10] For silver staining, use a potassium ferricyanide/sodium thiosulfate solution.[12]
 - Wash the gel pieces with ultrapure water.
- Dehydration and Rehydration:
 - Dehydrate the gel pieces by incubating with 100% ACN until they turn white and shrink.
 [10]
 - Remove the ACN and dry the gel pieces in a vacuum centrifuge for 10-15 minutes.



Reduction:

- Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB.
- Incubate at 56°C for 45-60 minutes.[12]
- Cool to room temperature and remove the DTT solution.

Alkylation:

- Add 55 mM IAA in 100 mM TEAB to the gel pieces, ensuring they are fully submerged.
- Incubate in the dark at room temperature for 30 minutes.
- Remove the IAA solution and wash the gel pieces with 100 mM TEAB, followed by a wash with 100% ACN.

· Digestion:

- Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
- \circ Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 μ g/mL in 50-100 mM TEAB).
- After the gel pieces have absorbed the trypsin solution, add enough 50-100 mM TEAB to cover them.
- Incubate at 37°C overnight.

Peptide Extraction:

- Collect the supernatant from the digestion.
- Perform sequential extractions from the gel pieces. Start with a solution of 50% ACN and 0.1% formic acid, followed by a second extraction with a higher concentration of ACN (e.g., 80%).
- Pool all the extracts.

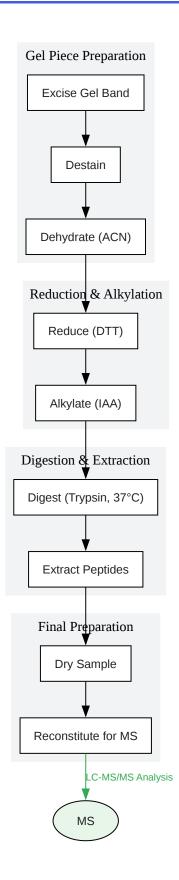






- Sample Preparation for MS:
 - Dry the pooled peptide extracts in a vacuum centrifuge.
 - Reconstitute the peptides in a suitable buffer for LC-MS analysis.





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Caption: Workflow for in-gel protein digestion.



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